Maleic hydrazide
Overview
Description
Maleic hydrazide, also known by its IUPAC name 1,2-dihydropyridazine-3,6-dione, is a synthetic plant growth regulator. It is primarily used to inhibit cell division in plants, thereby preventing unwanted growth such as sprouting in stored crops like potatoes, onions, garlic, and carrots . This compound was first identified in the 1940s and has since found various applications in agriculture and scientific research .
Mechanism of Action
Target of Action
Maleic hydrazide (MH) is a plant growth regulator that primarily targets the process of cell division in plants . It is known to inhibit plant growth without causing significant morphological abnormalities .
Mode of Action
MH interacts with its targets by suppressing the process of cell division . It is absorbed by the leaves and roots of plants and is actively transported to meristematic tissues where cell division occurs . This interaction results in a substantial inhibition of growth in both fronds and roots .
Biochemical Pathways
MH affects several biochemical pathways in plants. It has been reported to down-regulate the expression of some genes related to auxin response reaction, a key hormone in plant growth and development . On the other hand, it up-regulates the expression of some genes involved in carbon fixation, C4 pathway of photosynthesis, starch biosynthesis, and abscisic acid (ABA) signal transduction pathway . These changes in gene expression lead to an increase in starch contents of plants .
Pharmacokinetics
It is known that mh must be absorbed and translocated to be effective . It is typically applied to the upper half or third of the plant within 24 hours of topping, and it penetrates extensively into the plant .
Result of Action
The primary result of MH’s action is the inhibition of plant growth and an increase in biomass and starch content in some plants . For example, in Spirodela polyrrhiza 7498, a type of duckweed, treatment with MH led to a substantial inhibition of growth and an increase in starch contents . The starch content was found to be about 20-fold higher than the control .
Action Environment
The action, efficacy, and stability of MH can be influenced by environmental factors. It is applied to the foliage of various crops including potato, onion, garlic, and carrot to prevent sprouting during storage . It can also be used to control volunteer potatoes that are left in the field during harvesting .
Biochemical Analysis
Biochemical Properties
Maleic hydrazide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the enzyme cytochrome P450 , which is involved in the metabolism of many endogenous and exogenous compounds . Additionally, this compound interacts with DNA polymerase , affecting DNA synthesis and repair processes . These interactions are primarily non-covalent, involving hydrogen bonding and van der Waals forces.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway , leading to reduced cell proliferation . It also affects gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with stress responses . Furthermore, this compound disrupts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It binds to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. For example, this compound inhibits the activity of acetyl-CoA carboxylase , an enzyme involved in fatty acid synthesis, by binding to its active site . This inhibition leads to a decrease in fatty acid production and subsequent alterations in cellular lipid metabolism. Additionally, this compound affects gene expression by binding to transcription factors and modulating their activity, resulting in changes in the expression of target genes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Maleic hydrazide is synthesized through the reaction of hydrazine hydrate with maleic anhydride. The process involves heating and reacting hydrazine hydrate with diluted sulfuric acid in the presence of a rare earth compound catalyst. This is followed by the addition of maleic anhydride to carry out a ring closure reaction. The resulting product is then neutralized with an inorganic alkali to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and cost-effectiveness. The use of a rare earth trifluoromethanesulfonate catalyst improves the reaction efficiency, resulting in a higher yield of this compound and controlling the residual hydrazine content to meet international standards .
Chemical Reactions Analysis
Types of Reactions
Maleic hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be decomposed by oxidizing agents and strong acids .
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form maleic acid.
Reduction: Reduction reactions of this compound are less common but can involve reagents like sodium borohydride.
Substitution: This compound can form water-soluble alkali-metal and amine salts through substitution reactions with alkali metals or amines.
Major Products
The major products formed from the oxidation of this compound include maleic acid and other related compounds .
Scientific Research Applications
Maleic hydrazide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Maleic hydrazide is unique in its ability to inhibit cell division without affecting cell enlargement. Similar compounds include:
Hydrazine: Used in the manufacture of certain explosives and agricultural fungicides.
Pyrazines: Naturally occurring compounds with various biological activities.
This compound stands out due to its specific application as a plant growth regulator and its ability to prevent sprouting in stored crops .
Properties
IUPAC Name |
1,2-dihydropyridazine-3,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-4(8)6-5-3/h1-2H,(H,5,7)(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRDGMRNKXEXQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Record name | MALEIC HYDRAZIDE | |
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DSSTOX Substance ID |
DTXSID9020792 | |
Record name | Maleic hydrazide | |
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Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Maleic hydrazide is an odorless white solid. Sinks in water. (USCG, 1999), Colorless, crystalline solid; [HSDB] White solid; Formulated as emulsifiable concentrate and soluble concentrate (liquid and solid); [Reference #1] | |
Record name | MALEIC HYDRAZIDE | |
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Boiling Point |
Decomposes (NTP, 1992) | |
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Flash Point |
572 °F (300 °C) (Closed cup) | |
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Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992), Solubility at 25 °C: water 0.6%, ethanol 0.1%, DMF 2.4% /Technical maleic hydrazide/, Solubility in water at 25 °C, 300,000 mg/L at 20 °C and 340,000 mg/L at 25 °C /Maleic hydrazide potassium salt/, Solubility in water at 25 °C, 200 g/kg /Maleic hydrazide sodium salt/, Slightly sol in hot alcohol, more sol in hot water, SOL IN AQ ALKALI & CERTAIN ORG BASES, Sol @ 25 °C in acetone, 1000 ppm; water, 6000 ppm; dimethylformamide, 20400 ppm; dimethyl sulfoxide, 90000 ppm; xylene <1000 ppm, In water, 4,507 mg/L at 25 °C | |
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Density |
1.6 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.60 at 25 °C | |
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Vapor Pressure |
0.00000277 [mmHg], 7.5X10-8 mm Hg at 25 °C | |
Record name | Maleic hydrazide | |
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Mechanism of Action |
Maleic hydrazide inhibits mitosis in actively growing tissues of treated plants and also has profound effects on rate of respiration. ... Maleic acid ... reacts with -SH compounds ... /and/ competes with receptor sites of ... succinic dehydrogenase. ... Inhibition ... may represent site of action ... in plants. | |
Record name | MALEIC HYDRAZIDE | |
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Impurities |
Technical grade maleic hydrazide contains hydrazine as a contaminant., Products can contain small amount of hydrazide as impurity. | |
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Color/Form |
Crystals from water, COLORLESS CRYSTALLINE SOLID | |
CAS No. |
123-33-1 | |
Record name | MALEIC HYDRAZIDE | |
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Melting Point |
greater than 572 °F (decomposes) (NTP, 1992), 298-300 °C | |
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